

Deferitazole for Iron Overload in Beta-Thalassemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Deferitazole		
Cat. No.:	B607044	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deferitazole (formerly FBS0701) is an orally active, tridentate iron chelator that demonstrated high affinity and selectivity for iron (III). Developed for the treatment of transfusional iron overload, particularly in conditions like beta-thalassemia, it showed promise in early clinical trials with a favorable safety profile compared to existing chelators. However, its clinical development was ultimately halted due to a critical preclinical safety finding. This technical guide provides an in-depth overview of **deferitazole**, summarizing its mechanism of action, physicochemical properties, and the available data from preclinical and clinical studies. It is intended to serve as a comprehensive resource for researchers and professionals in the field of iron chelation therapy and drug development.

Introduction to Iron Overload in Beta-Thalassemia

Beta-thalassemia is a genetic hemoglobin disorder characterized by reduced or absent synthesis of beta-globin chains, leading to ineffective erythropoiesis and chronic anemia.[1] Patients with severe forms of beta-thalassemia are often dependent on regular red blood cell transfusions to sustain life. While life-saving, these transfusions lead to a progressive and toxic accumulation of iron in the body, a condition known as transfusional iron overload.[2][3] The human body has no natural mechanism for excreting excess iron, which consequently deposits in vital organs such as the heart, liver, and endocrine glands, leading to significant morbidity and mortality.[3]



Iron chelation therapy is the cornerstone of management for transfusional iron overload. By binding to excess iron, chelating agents form complexes that can be excreted from the body, thereby reducing the total body iron burden and mitigating iron-induced organ damage.

Deferitazole was developed as a novel oral iron chelator with the aim of providing an effective and well-tolerated treatment option for patients with iron overload.

Deferitazole: Profile of an Investigational Iron Chelator

Deferitazole is a derivative of desferrithiocin, a class of siderophore-related tridentate chelators.[1] Its chemical structure and properties were optimized to achieve high affinity and selectivity for ferric iron (Fe³⁺).

Physicochemical Properties

Deferitazole is an orally active compound that exhibits a high affinity for iron (III), as demonstrated by a log $\beta 2$ value of 33.39 \pm 0.03 and a pFe³⁺ value of 22.3.[4] It also binds to other trivalent metals such as aluminum (Al³⁺) and lanthanum (La³⁺) with high affinity, while its affinity for divalent cations is generally lower, with the exception of copper (Cu²⁺).[4] The Fe(III) (**deferitazole**)₂ complex is stable under physiological conditions and does not undergo redox cycling, which is a desirable property for an iron chelator as it minimizes the generation of reactive oxygen species.[4]



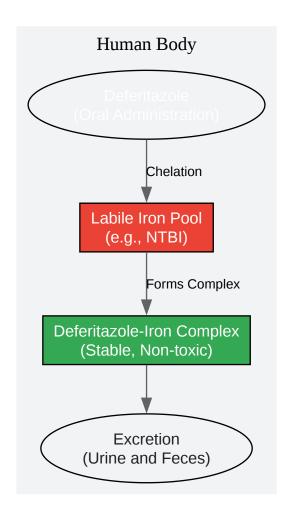
Property	Value	Reference
Chemical Name	(S)-2-(2-hydroxy-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy) phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylic acid	[5]
Synonyms	FBS-0701, SPD-602	[5]
Molecular Formula	C ₁₈ H ₂₅ NO ₇ S	[5]
Molecular Weight	399.46 g/mol	[5]
Iron (III) Affinity (log β2)	33.39 ± 0.03	[4]
pFe ³⁺	22.3	[4]
Aluminum (III) Affinity (log β2)	26.68	[4]
Lanthanum (III) Affinity (log β2)	21.55	[4]
Copper (II) Affinity (log β2)	25.5	[4]

Mechanism of Action

The primary mechanism of action of **deferitazole** is the chelation of iron. As a tridentate chelator, two molecules of **deferitazole** bind to one atom of ferric iron to form a stable, non-toxic complex. This complex is then excreted from the body, leading to a reduction in the total body iron burden. **Deferitazole** scavenges iron from labile sources, such as iron bound to citrate and albumin, with an efficiency comparable to other therapeutic iron chelators like deferasirox, deferiprone, and desferrioxamine.[4]

By reducing the amount of labile, redox-active iron, **deferitazole** helps to mitigate the oxidative stress and cellular damage that underlie the pathophysiology of iron overload.





Click to download full resolution via product page

Figure 1: Mechanism of Action of **Deferitazole**.

Preclinical and Clinical Development

Deferitazole underwent a series of preclinical and clinical studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Preclinical Studies

Extensive preclinical toxicological studies of **deferitazole** (FBS0701) consistently demonstrated a higher no-observable-adverse-effect level (NOAEL) compared to deferasirox, suggesting a potentially more favorable clinical safety profile, particularly concerning nephrotoxicity.[3] In preclinical models, **deferitazole** bound Fe(III) with very high affinity and selectivity.[1] Early



preclinical pharmacology studies with a related compound, deferitrin, showed that iron excretion was largely via the fecal route.[6]

However, a critical finding emerged from a carcinogenicity study initiated by FerroKin BioSciences. In February 2014, this study indicated that **deferitazole** caused cancer in rats.[7] This finding was a pivotal factor in the subsequent halt of the drug's development.

Clinical Trials

Deferitazole entered Phase 1 and Phase 2 clinical trials to assess its potential in treating transfusional iron overload.

A Phase 1b multi-center, open-label, dose-escalation study (NCT01039636) was conducted in 16 adult patients with transfusional iron overload.[8][9][10] Patients received once-daily oral doses of 3 mg/kg, 8 mg/kg, 16 mg/kg, or 32 mg/kg for 7 days.[3] The study found that **deferitazole** was well tolerated at all dose levels, with no serious adverse events reported.[3] The pharmacokinetics were dose-proportional, with a maximum plasma concentration (Cmax) reached within 60-90 minutes and a plasma elimination half-life of approximately 19 hours.[3]

Pharmacokinetic Parameter	Value	Reference
Time to Cmax	60-90 minutes	[3]
Plasma Elimination Half-life (t½)	~19 hours	[3]
Dose Proportionality	Yes	[3]

A 24-week, multicenter, Phase 2 study (NCT01186419) was designed to assess the safety, tolerability, and pharmacodynamics of **deferitazole** in adults with transfusional iron overload.[1] Fifty-one patients were randomized to receive either 14.5 mg/kg/day or 29 mg/kg/day of **deferitazole**.[1]

Efficacy Results: The primary efficacy endpoint was the change in liver iron concentration (LIC). At the 14.5 mg/kg/day dose, the mean change in LIC after 24 weeks was an increase of 3.1 mg/g (dry weight), with 29% of patients achieving a decrease in LIC.[1] In the 29 mg/kg/day



dose group, the mean change in LIC was a decrease of -0.3 mg/g (dry weight), with 44% of patients achieving a decrease.[1] The difference in the change in LIC between the two dose groups was statistically significant (P < .03).[1]

Dose Group	Mean ΔLIC (mg/g dw) at 24 Weeks	Percentage of Patients with Decreased LIC	Reference
14.5 mg/kg/day	+3.1	29%	[1]
29 mg/kg/day	-0.3	44%	[1]

Safety and Tolerability: **Deferitazole** was generally well-tolerated at both doses, with 96% of patients completing the study.[1] There were no drug-related serious adverse events.[1] Treatment-related gastrointestinal adverse events such as nausea, vomiting, abdominal pain, and diarrhea were reported in less than 5% of patients.[1] Importantly, mean serum creatinine did not change significantly from baseline or between the dose groups, suggesting a favorable renal safety profile.[1]

Adverse Event Category	Incidence	Details	Reference
Serious Adverse Events (drug-related)	0%	None reported	[1]
Gastrointestinal AEs (treatment-related)	<5%	Nausea, vomiting, abdominal pain, diarrhea	[1]
Serum Creatinine	No significant change	Mean levels did not increase from baseline	[1]
Transaminase Elevations	16%	8 patients, 3 of whom acquired HCV onstudy	[1]







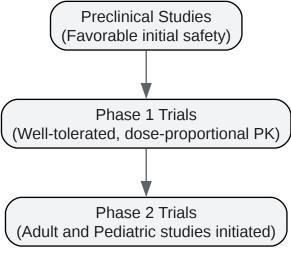
A Phase 2 trial in pediatric patients (NCT01363908) was also initiated.[11] This open-label study was designed to assess the pharmacokinetics, safety, efficacy, and tolerability of **deferitazole** in children and adolescents aged 6 to <18 years with iron overload.[11] The study involved a single 16 mg/kg pharmacokinetic phase followed by a 48-week chronic dosing phase with doses ranging from 8-60 mg/kg/day.[11]

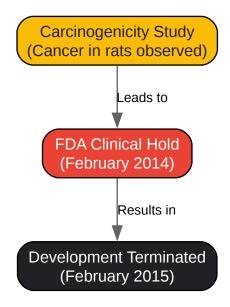
Termination of Clinical Development

In February 2014, the U.S. Food and Drug Administration (FDA) issued a full clinical hold on **deferitazole**, prohibiting further human trials.[7] This decision was based on the findings from a preclinical carcinogenicity study in rats which indicated that the drug caused cancer.[7] Shire, the company that had acquired FerroKin BioSciences and the rights to **deferitazole**, concluded that this constituted a "Fundamental Circumstance" and subsequently terminated the development of the drug in February 2015.[7]



Deferitazole Development Timeline





Click to download full resolution via product page

Figure 2: Timeline of **Deferitazole**'s Clinical Development and Termination.

Experimental Protocols

Detailed, step-by-step experimental protocols for the **deferitazole** clinical trials are not fully available in the public domain. However, based on the published literature and general clinical trial methodologies for iron chelators, the following outlines the likely procedures.



Measurement of Liver Iron Concentration (LIC)

The primary efficacy endpoint in the Phase 2 trial was the change in LIC, which was likely measured using MRI-based R2* or R2 relaxometry, the current non-invasive standards.

- Principle: Iron is a paramagnetic substance that shortens the T2 and T2* relaxation times of tissues in a concentration-dependent manner. MRI can measure these relaxation rates (R2 = 1/T2, R2* = 1/T2*), which are then converted to LIC using a validated calibration curve.
- Imaging Protocol (General):
 - Patients undergo MRI of the liver, typically using a 1.5T or 3.0T scanner.
 - A multi-echo gradient-recalled echo (GRE) sequence is used to acquire images at several different echo times (TEs).
 - Regions of interest (ROIs) are drawn on the liver parenchyma, avoiding large blood vessels.
 - The signal intensity from the ROIs at each TE is fitted to an exponential decay curve to calculate the R2* value.
 - The R2* value is then converted to LIC (in mg Fe/g dry weight) using a validated calibration equation.
- Quality Control: To ensure accuracy, MRI protocols for LIC measurement require careful calibration and quality control, often using phantoms with known iron concentrations.

Pharmacokinetic Analysis

The Phase 1 and pediatric Phase 2 trials included pharmacokinetic assessments.

- Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose as in the pediatric study protocol).[11]
- Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.



- Analytical Method: The concentration of deferitazole and its metabolites in plasma is typically determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry (MS) detection.[12]
- Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (elimination half-life).[11]

Signaling Pathways and Iron Homeostasis

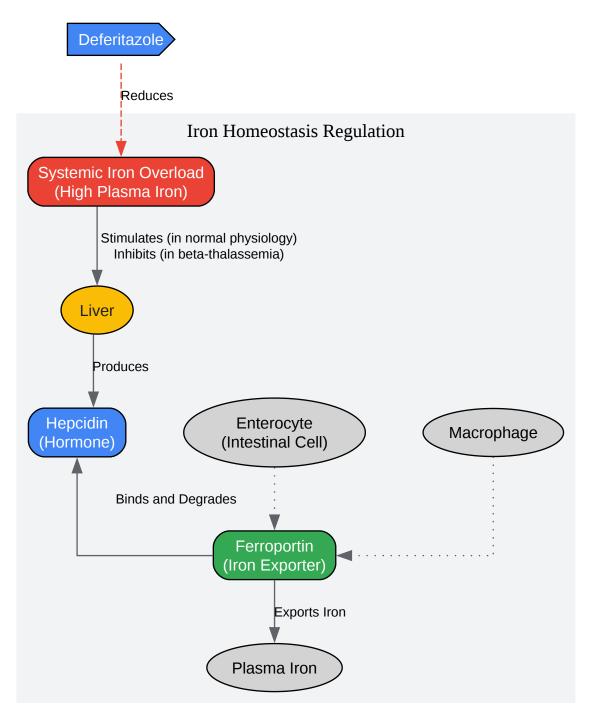
While **deferitazole**'s primary mechanism is direct iron chelation, this action has indirect effects on the complex signaling pathways that regulate iron homeostasis. There is no evidence to suggest that **deferitazole** directly targets specific signaling molecules. Instead, by reducing systemic iron levels, it influences the master regulatory system of iron metabolism: the hepcidin-ferroportin axis.

In iron overload states, particularly those associated with ineffective erythropoiesis like betathalassemia, the production of the hormone hepcidin is inappropriately low.[13] Hepcidin normally functions to downregulate the iron exporter protein, ferroportin, thereby controlling the entry of iron into the plasma from enterocytes (absorption) and macrophages (recycling).[13] Low hepcidin leads to increased ferroportin activity and excessive iron absorption, exacerbating the iron overload.

By removing iron from the body, iron chelators like **deferitazole** can help to normalize iron stores, which may in turn lead to an increase in hepcidin production and a subsequent downregulation of ferroportin, helping to restore a more balanced state of iron metabolism.



Therapeutic Intervention



Click to download full resolution via product page

Figure 3: Indirect Influence of **Deferitazole** on the Hepcidin-Ferroportin Axis.



Conclusion

Deferitazole was a promising oral iron chelator that showed good tolerability and evidence of efficacy in early clinical trials for transfusional iron overload in beta-thalassemia. Its favorable pharmacokinetic profile and lower potential for nephrotoxicity compared to deferasirox made it an attractive candidate for further development. However, the discovery of carcinogenicity in a preclinical rat study led to a clinical hold by the FDA and the subsequent termination of its development program.

This technical guide has summarized the available scientific and clinical data on **deferitazole**. While its journey as a potential therapeutic was cut short, the information gathered from its development provides valuable insights for the ongoing research and development of new and improved iron chelation therapies. The case of **deferitazole** underscores the critical importance of comprehensive preclinical safety evaluations in drug development. For researchers in the field, the story of **deferitazole** serves as both a source of scientific data and a cautionary tale in the quest for safer and more effective treatments for iron overload.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel oral iron chelator, in transfusional iron overload PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Iron Chelators on the Biology of Cancer Stem Cells | MDPI [mdpi.com]
- 3. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload | Haematologica [haematologica.org]
- 4. Drug evaluation: Deferitrin for iron overload disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 6. Preclinical and clinical development of deferitrin, a novel, orally available iron chelator PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Tmprss6- ASO and the iron chelator deferiprone improves erythropoiesis and reduces iron overload in a mouse model of beta-thalassemia intermedia | Haematologica [haematologica.org]
- 8. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and Pharmacokinetic Study of Escalating Multiple Doses of an Iron Chelator in Patients With Iron Overload | MedPath [trial.medpath.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepcidin-ferroportin axis in health and disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deferitazole for Iron Overload in Beta-Thalassemia: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b607044#deferitazole-for-iron-overload-in-beta-thalassemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com